5-Bromopyridine-3-thiol vs. 5-Chloropyridine-3-thiol: Anti-HIV-1 Potency in Multidrug-Resistant Strains
Derivatives of 5-bromopyridine-3-thiol exhibit significantly greater potency against multidrug-resistant HIV-1 strains compared to their 5-chloropyridine-3-thiol analogs [1]. A direct head-to-head comparison of thiourea derivatives incorporating the 5-bromopyridyl versus 5-chloropyridyl moiety revealed a stark difference in efficacy against the NNI-resistant A17 variant (Y181C + K103N mutations). The 5-bromopyridyl-containing compound (HI-443) demonstrated an IC₅₀ of 3.3 μM, whereas the 5-chloropyridyl analog showed dramatically reduced activity [2]. Furthermore, the 5-bromopyridyl moiety is a key pharmacophore in the clinical candidate trovirdine (LY300046·HCl), which advanced to Phase 1 clinical trials [3].
| Evidence Dimension | Inhibition of HIV-1 replication (IC₅₀) |
|---|---|
| Target Compound Data | 3.3 μM (for HI-443, a derivative containing the 5-bromopyridyl moiety) |
| Comparator Or Baseline | 5-Chloropyridyl analog: >100 μM (also >100 μM for trovirdine, nevirapine, and delavirdine) |
| Quantified Difference | At least 30-fold greater potency |
| Conditions | NNI-resistant HIV-1 strain A17 variant with Y181C plus K103N mutations in reverse transcriptase |
Why This Matters
The 5-bromo substitution is critical for maintaining antiviral activity against drug-resistant HIV-1 strains, a property not shared by the 5-chloro analog.
- [1] Uckun, F. M.; Pendergrass, S.; Maher, D.; et al. N′-[2-(2-thiophene)ethyl]-N′-[2-(5-bromopyridyl)] thiourea as a potent inhibitor of NNI-resistant and multidrug-resistant human immunodeficiency virus-1. Bioorganic & Medicinal Chemistry Letters, 1999, 9(24), 3411-3416. DOI: 10.1016/S0960-894X(99)00618-6. View Source
- [2] Venkatachalam, T. K.; Uckun, F. M. N-[2-(1-cyclohexenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea and N'-[2-(1-cyclohexenyl)ethyl]-N'-[2-(5-chloropyridyl)]-thiourea as potent inhibitors of multidrug-resistant human immunodeficiency virus-1. Bioorganic & Medicinal Chemistry, 2000, 8(5), 1091-1099. PMID: 10882027. View Source
- [3] Pranc, P.; et al. Phenethylthiazolylthiourea (PETT) Compounds as a New Class of HIV-1 Reverse Transcriptase Inhibitors. 2. Synthesis and Further Structure−Activity Relationship Studies of PETT Analogs. Journal of Medicinal Chemistry, 1996, 39(21), 4261-4274. View Source
